Descyclopropyl Abacavir

Pharmaceutical impurity profiling Regulatory specification limits Abacavir sulfate API

QC labs face a critical challenge: Descyclopropyl Abacavir (Impurity C) co-elutes with the Abacavir parent peak on standard C18 columns, risking invalid batch release. Pharmacopoeial monographs mandate resolution of this critical pair as a system suitability parameter. Our authentic Descyclopropyl Abacavir reference standard (CAS 118237-88-0) provides the exact retention profile needed to validate chromatographic resolution (RRT 1.09, resolution ≥3.4). Supplied with comprehensive characterization data for ICH Q2(R1) method validation and regulatory CMC submissions.

Molecular Formula C11H14N6O
Molecular Weight 246.27 g/mol
CAS No. 118237-88-0
Cat. No. B1203808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescyclopropyl Abacavir
CAS118237-88-0
Synonyms6-aminocarbovir
Molecular FormulaC11H14N6O
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESC1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO
InChIInChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
InChIKeyZKJUXHDSLJYKED-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Descyclopropyl Abacavir Impurity Standard


Descyclopropyl Abacavir (CAS 118237-88-0), also catalogued as CAS 124752-25-6 and formally designated Abacavir EP Impurity C or Abacavir USP Related Compound A, is a carbocyclic nucleoside analogue with the molecular formula C₁₁H₁₄N₆O and a molecular weight of 246.27 g·mol⁻¹ [1]. This compound is the descyclopropyl degradant / synthetic intermediate of the HIV reverse-transcriptase inhibitor Abacavir . It appears as an off-white to pale yellow solid with a reported melting point of 180–182 °C and a predicted density of 1.75 ± 0.1 g·cm⁻³ . As a pharmacopoeial reference standard compliant with USP, EP, JP, and BP monographs, it is supplied with full characterization data (NMR, MS, HPLC, IR) and is used for analytical method development, method validation (AMV), and quality-controlled (QC) release of Abacavir active pharmaceutical ingredient (API) and finished dosage forms [2].

Compendial impurity reference standard (USP/EP)
System suitability marker for UHPLC method validation
Stability-indicating impurity for forced degradation studies

Structural and Chromatographic Uniqueness of Descyclopropyl Abacavir


Descyclopropyl Abacavir cannot be treated as a commodity ‘Impurity C’ standard because its chromatographic behaviour, spectral response factor, and genotoxic potential differ markedly from other Abacavir-related substances such as Trans-Abacavir (EP Impurity D), the O-pyrimidinyl derivative, and the carboxylate metabolite [1]. Pharmacopoeial monographs (USP, EP) establish distinct acceptance criteria for each specified impurity; for Descyclopropyl Abacavir, the typical limit is ≤ 0.10% in the API , whereas Trans-Abacavir carries a ≤ 0.20% threshold [2], and the O-pyrimidinyl impurity is controlled at ≤ 0.15% . These differentiated limits reflect the unique toxicological and stability profiles of each species and make the use of a non-authentic reference standard a direct regulatory risk for ANDA/NDA submissions [1]. Furthermore, Descyclopropyl Abacavir is the primary transformation product observed under oxidative and photocatalytic stress conditions [3]; therefore, only a batch-specific, fully characterized reference standard can ensure accurate quantification during forced-degradation studies and ongoing stability programs.

Non-pharmacopoeial impurity standards lack multi-compendial traceability (USP, EP, WHO-IP) and may be rejected during ANDA review.
Other Abacavir impurities (e.g., Imp-D, Imp-A) exhibit different chromatographic retention; only Imp-C co-elutes with Abacavir and validates system suitability.
Generic 'Abacavir impurity' reference materials may not provide resolution of the critical pair (RRT 1.09) and risk inaccurate quantification during batch release.

Descyclopropyl Abacavir: Comparative Evidence


UHPLC Resolution: Impurity C vs. Abacavir

In USP-compliant Abacavir Sulfate API, Descyclopropyl Abacavir is controlled at a limit of ≤ 0.10%, which is half the limit applied to the stereoisomeric impurity Trans-Abacavir (≤ 0.20%) and tighter than the limit for the O-pyrimidinyl derivative (≤ 0.15%) . This differential specification reflects a higher toxicological concern for the descyclopropyl degradant and requires a dedicated, high-purity reference standard for accurate quantification during batch release .

UHPLC Resolution
Head-to-head
Imp-C/Abacavir: 3.4 ± 0.26
Imp-D/Imp-C: 2.1 ± 0.39
Critical pair system suitability benchmark
RRT 1.09; narrow elution window on BEH C8 column
Pharmaceutical impurity profiling Regulatory specification limits Abacavir sulfate API

Regulatory Identity and Compendial Compliance

In a validated stability-indicating UHPLC method, Descyclopropyl Abacavir (Impurity C) exhibited baseline resolution (Rs > 2.0) from the Abacavir parent peak and from Trans-Abacavir (Impurity D) under oxidative (3% H₂O₂, 80 °C, 30 min) and acidic (1 M HCl, 80 °C, 30 min) stress conditions [1]. Under the same chromatographic conditions, the carboxylate metabolite eluted with a distinct retention time, confirming that the descyclopropyl moiety imparts a unique polarity that allows unambiguous quantification even in complex degradation mixtures [1].

Regulatory Identity
Class-level
Multi-compendial (USP, EP, WHO-IP) with UNII assignment
Regulatory acceptance eliminates identity risks
Verify batch-specific CoA for purity and characterization
Stability-indicating method UHPLC Forced degradation

In Silico Toxicity Prediction for Descyclopropyl Abacavir

ECOSAR (v2.2) prediction for Descyclopropyl Abacavir (TP-247) yielded a 96 h-LC₅₀ (fathead minnow) of 4,750 mg·L⁻¹ and a 48 h-LC₅₀ (Daphnia magna) of 218 mg·L⁻¹, classifying it as ‘harmful’ to aquatic organisms [1]. In contrast, the hydroxylated transformation product TP-319 was predicted to be substantially less toxic (LC₅₀ values > 10,000 mg·L⁻¹ for fish), indicating that the descyclopropyl substituent preserves the toxicity signature of the parent Abacavir, whereas further hydroxylation attenuates it [1].

In Silico Toxicity
Data to verify
Predicted non-detoxified transformation product (TP-247)
Supports environmental fate screening
ECOSAR prediction; no tabulated numeric data provided
Environmental risk assessment ECOSAR Transformation product toxicity

Stability-Indicating Marker: Descyclopropyl Abacavir

A commercial Abacavir Sulfate API manufacturer (Ruifu Chemical) reports internal specifications for Descyclopropyl Abacavir of ≤ 0.10%, Dihydro Abacavir ≤ 0.10%, Abacavir Penultimate ≤ 0.10%, O-Pyrimidinyl Abacavir ≤ 0.15%, any unspecified impurity ≤ 0.10%, and total impurities ≤ 0.50% . The tighter control of Descyclopropyl Abacavir relative to the O-pyrimidinyl species underscores its role as a sentinel impurity that signals process drift or inadequate storage conditions .

Stability Marker
Supporting evidence
~99.0% mass balance
Confirms method specificity under ICH Q1A
Acid/oxidative stress; RRF applied
API procurement specification Related substances ICH Q3A

Mammalian Enzyme Inhibition: Descyclopropyl Abacavir as a Potent Amine Oxidase Inhibitor Compared to Parent Abacavir

Descyclopropyl Abacavir has been reported to act as a potent inhibitor of mammalian amine oxidases, an activity that is not shared by the parent Abacavir molecule . While quantitative IC₅₀ values were not publicly accessible at the time of this analysis, the qualitative differentiation is mechanistically significant: Abacavir requires intracellular phosphorylation to exert antiviral activity, whereas Descyclopropyl Abacavir directly interacts with amine oxidase enzymes, suggesting a distinct metabolic and potential off-target profile .

Amine oxidase inhibition Metabolic stability Prodrug activation

Purity Grade and Traceability: ISO 17034 Certified Reference Material vs. Non-Certified Research-Grade Impurity

Commercially available Descyclopropyl Abacavir standards may be supplied either as research-grade material or as ISO 17034-certified reference material (CRM). CATO Research Chemicals offers Descyclopropyl Abacavir (CAS 124752-25-6) as an ISO 17034 CRM with a certified purity of > 95% and full characterization documentation including NMR, MS, HPLC, IR, and UV data [1]. In contrast, many generic research-grade ‘Impurity C’ products lack formal certification and may have purity values as low as 90% , which introduces a systematic bias in impurity quantification. For ANDA/NDA submissions, the FDA and EMA require traceability to pharmacopoeial standards; a non-certified material cannot satisfy this requirement without additional, costly in-house re-characterization [1].

ISO 17034 Certified reference material Pharmacopoeial traceability

Descyclopropyl Abacavir Applications


System Suitability Standard for Abacavir UHPLC

Quality-control laboratories performing USP/EP-compliant release testing of Abacavir drug substance or tablet formulations must quantify Descyclopropyl Abacavir at or below the 0.10% threshold . Using an ISO 17034-certified reference standard (e.g., CATO C4X-152710) ensures traceability to the pharmacopoeial monograph, eliminates purity-related bias, and provides the full characterization data package (NMR, MS, HPLC, IR) required for regulatory dossier submissions [1].

Impurity Qualification in ANDA/NDA Submissions

Descyclopropyl Abacavir is the principal degradation marker formed under oxidative (H₂O₂) and photocatalytic (UV/TiO₂, UV/MOF/H₂O₂) stress conditions [2]. A validated stability-indicating UHPLC method must demonstrate baseline resolution (Rs > 2.0) of Descyclopropyl Abacavir from the parent Abacavir and from Trans-Abacavir [3]. Procuring a high-purity standard of Descyclopropyl Abacavir is therefore mandatory for peak identification, system suitability testing, and calculation of mass balance in forced-degradation studies.

Environmental Fate and Ecotoxicology Studies

Because Descyclopropyl Abacavir (TP-247) is the primary transformation product of Abacavir in advanced oxidation processes and is predicted by ECOSAR to be at least 2.1-fold more toxic to aquatic organisms than its hydroxylated derivative TP-319 [2], environmental monitoring programs targeting pharmaceutical contaminants in wastewater effluent or landfill leachate require a characterized standard of TP-247 for accurate LC-MS/MS quantification and defensible risk quotients.

Forced Degradation and Stability-Indicating Method Validation

Descyclopropyl Abacavir has been reported as a potent inhibitor of mammalian amine oxidases, a pharmacological property not exhibited by the parent Abacavir molecule . This differential activity supports its use as a selective pharmacological tool compound for probing the role of amine oxidases in antiviral drug metabolism and for assessing potential pharmacokinetic interactions in polypharmacy contexts.

Application
Selection Property
Validation Focus
System suitability standard for Abacavir UHPLC
Co-elution resolution benchmark
Critical pair resolution verification
Impurity qualification in ANDA/NDA submissions
Compendial traceability and identity
ICH Q3B threshold compliance
Environmental fate and ecotoxicology studies
Non-detoxified transformation product identity
Quantitative monitoring in water matrices
Forced degradation and stability-indicating method validation
Stability-indicating specificity
Mass balance and RRF verification
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